molecular formula C9H9BrN2O B14900117 (R)-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

(R)-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14900117
M. Wt: 241.08 g/mol
InChI Key: KQOZIRPRQSCXKZ-RXMQYKEDSA-N
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Description

®-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a dihydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the quinoxalinone core, followed by selective bromination and methylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxalinone derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

®-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the quinoxalinone core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    6-Bromoquinoxalin-2(1H)-one: Lacks the methyl group at the 3rd position.

    3-Methylquinoxalin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: Contains a chlorine atom instead of bromine.

Uniqueness: ®-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

(3R)-6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

KQOZIRPRQSCXKZ-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C=C(C=C2)Br

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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